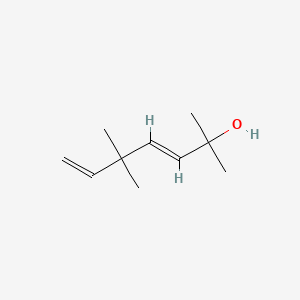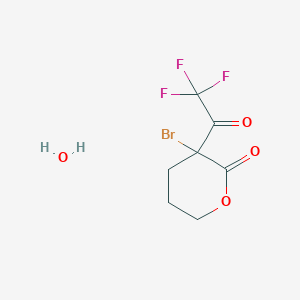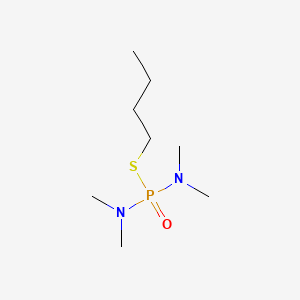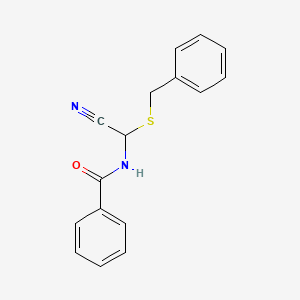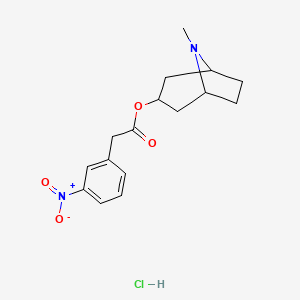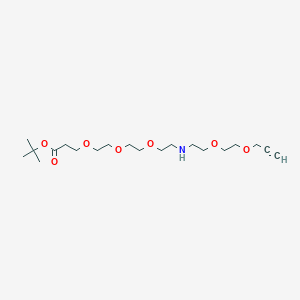
N-(Propargyl-PEG2)-PEG3-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propargyl-PEG2)-PEG3-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a propargyl group, which is an alkyne functional group, and a t-butyl ester group. The PEG chains in the molecule provide solubility and biocompatibility, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propargyl-PEG2)-PEG3-t-butyl ester typically involves the reaction of a PEG derivative with a propargyl-containing reagent. One common method is the reaction of PEG2 with propargyl bromide in the presence of a base such as potassium carbonate. The resulting propargyl-PEG2 is then reacted with PEG3-t-butyl ester under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Propargyl-PEG2)-PEG3-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Ester Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.
Ester Hydrolysis: Hydrochloric acid or trifluoroacetic acid is used to hydrolyze the t-butyl ester group.
Major Products Formed
Click Chemistry: The major product is a triazole-linked PEG derivative.
Ester Hydrolysis: The major product is the carboxylic acid form of the PEG derivative.
Scientific Research Applications
N-(Propargyl-PEG2)-PEG3-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in the modification of biomolecules for imaging and therapeutic purposes.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance solubility of hydrophobic drugs.
Industry: Applied in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(Propargyl-PEG2)-PEG3-t-butyl ester is primarily based on its functional groups. The propargyl group allows for click chemistry reactions, enabling the formation of stable triazole linkages. The PEG chains provide solubility and biocompatibility, facilitating the compound’s use in biological and medical applications. The t-butyl ester group can be hydrolyzed to expose a carboxylic acid group, which can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl): This compound has two terminal propargyl groups and a t-butyl ester, making it a multifunctional PEG linker.
Propargyl-PEG3-NHS ester: This compound contains a propargyl group and an NHS ester, commonly used in bioconjugation.
Uniqueness
N-(Propargyl-PEG2)-PEG3-t-butyl ester is unique due to its combination of a propargyl group, PEG chains, and a t-butyl ester group. This combination provides versatility in chemical reactions, solubility, and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H37NO7 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C20H37NO7/c1-5-9-23-13-15-25-11-7-21-8-12-26-16-18-27-17-14-24-10-6-19(22)28-20(2,3)4/h1,21H,6-18H2,2-4H3 |
InChI Key |
ZJFHNHCTHVLHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


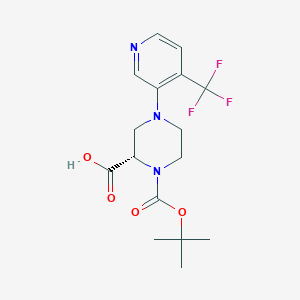
![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
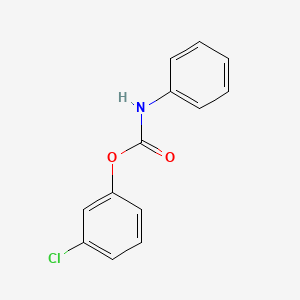
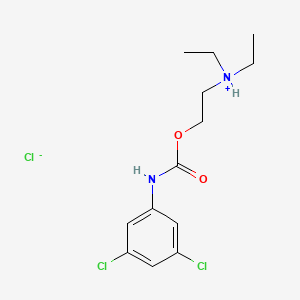
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
